molecular formula C18H10BrFN4O2S B2426252 (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 477298-72-9

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No. B2426252
CAS RN: 477298-72-9
M. Wt: 445.27
InChI Key: HGPXDXDQHAERBW-XFXZXTDPSA-N
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Description

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrFN4O2S and its molecular weight is 445.27. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Reduction of similar acrylonitrile derivatives has been explored, leading to the creation of novel prop-1-ene derivatives. These compounds' structures were confirmed using X-ray diffraction analysis (Frolov et al., 2005).
  • Research on related thiazolylacrylonitriles has resulted in the synthesis of compounds with confirmed structures through various spectroscopic methods, showing potential in fungicidal activity (Shen De-long, 2010).

Photoluminescence and Optical Properties

  • Investigations into derivatives of (Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile have demonstrated photoluminescent properties, with potential applications in materials science and optoelectronics (Zhaozhe Xu et al., 2012).

Antioxidant Activity

  • Derivatives of similar compounds have been shown to exhibit promising antioxidant activity. This suggests potential applications in the development of new antioxidant agents (Ahmed O. H. El Nezhawy et al., 2009).

Potential in Chemosensors and Photonic Applications

  • Certain derivatives have been studied for their potential as chemosensors, particularly for metal cations, indicating their utility in environmental monitoring and analytical chemistry (M. Hranjec et al., 2012).
  • Pyrazoline derivatives, related to acrylonitrile compounds, have shown promise in photonic applications due to their photoinduced birefringence properties (A. Szukalski et al., 2015).

Nonlinear Optical Limiting

  • Acrylonitrile derivatives have been synthesized for use in optoelectronic devices, demonstrating properties such as nonlinear optical limiting, which is crucial for protecting optical sensors and human eyes (S. Anandan et al., 2018).

Anticancer and Antifungal Potentials

  • Some acrylonitrile derivatives exhibit selective cytotoxicity against breast cancer cell lines, indicating their potential in cancer treatment (J. Baker et al., 2018).
  • Thiazolyl hydrazone derivatives, structurally similar to acrylonitriles, have shown both anticandidal and anticancer activities, suggesting the therapeutic potential of these compounds (M. Altıntop et al., 2014).

properties

IUPAC Name

(Z)-3-(4-bromo-2-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrFN4O2S/c19-13-4-5-16(15(20)7-13)22-9-12(8-21)18-23-17(10-27-18)11-2-1-3-14(6-11)24(25)26/h1-7,9-10,22H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPXDXDQHAERBW-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

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